![molecular formula C10H11NO3S B2971254 2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid CAS No. 1016533-88-2](/img/structure/B2971254.png)
2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid” is a chemical compound with the molecular formula C10H11NO3S . It is also known as "Glycine, N-[(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbonyl]-" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3S/c12-9(13)5-11-10(14)8-4-6-2-1-3-7(6)15-8/h4H,1-3,5H2,(H,11,14)(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.26 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Cycloaddition Reactions and Synthesis of Cephem Intermediates
Thioacylformamidines, related to the chemical structure of interest, undergo [4 + 2] cycloaddition reactions with acrylic dienophiles, resulting in (1,3–6H-thiazine-2-yl) acetic esters. This reaction pathway is of interest for the synthesis of cephem intermediates, a class of β-lactam antibiotics. The study by Reliquet et al. (1975) demonstrates the potential application of such chemical reactions in pharmaceutical synthesis, particularly in the development of antibiotic compounds (Reliquet, Reliquet, Meslin Et, & Quiniou, 1975).
Organic Sensitizers for Solar Cell Applications
Research into novel organic sensitizers for solar cells has explored structures comprising donor, electron-conducting, and anchoring groups, engineered at the molecular level. The study by Kim et al. (2006) mentions the synthesis of functionalized organic sensitizers, such as 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid (JK-1), which, upon anchoring onto TiO2 films, exhibit high incident photon to current conversion efficiency. This highlights the role of cyclopentathiophen derivatives in advancing solar energy technologies (Kim et al., 2006).
Synthesis and Reactivity Studies
The synthesis and reactivity of cyclopentathiophenacetic acid derivatives have been investigated, providing insights into the chemical behavior of such compounds. Jilale et al. (1993) focused on the synthesis of oxodihydrocyclopentathiophenacetic acids from suitable 2- or 3-formylthiophenes and explored the reactivity of their carbonyl and carboxylic groups. This research contributes to the understanding of the synthetic pathways and potential chemical modifications of cyclopentathiophenacetic acid derivatives (Jilale, Netchitaïlo, Decroix, & Végh, 1993).
Antioxidant and Enzyme Inhibitory Activities
The study of novel amino acid-bearing Schiff base ligands and their transition metal complexes has revealed potential antioxidant and selective enzyme inhibitory activities. Ikram et al. (2015) synthesized and characterized these compounds, finding that the zinc complex exhibited significant xanthine oxidase inhibitory activity, suggesting potential medicinal applications (Ikram et al., 2015).
Antimicrobial Activities of Thiadiazole Derivatives
The synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant antimicrobial activities against various strains of microbes. Noolvi et al. (2016) highlight the potential of these compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria and fungi (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)5-11-10(14)8-4-6-2-1-3-7(6)15-8/h4H,1-3,5H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFKDPXSJIPOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

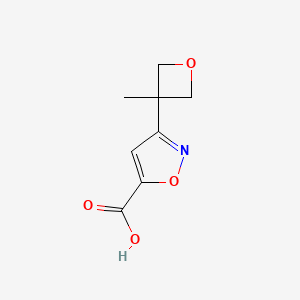
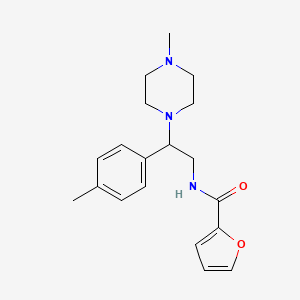

![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)

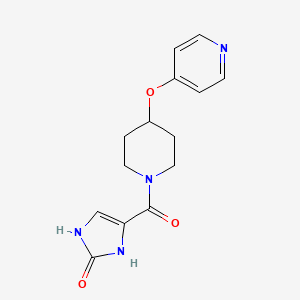
![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)
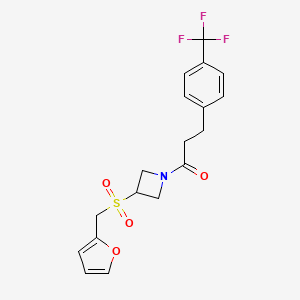
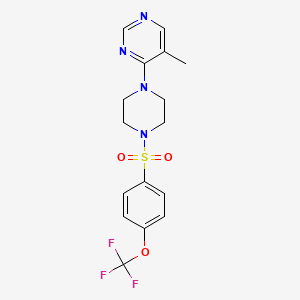
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)


![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)
![2-Methylsulfanyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2971191.png)